(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid

Physical property benchmarking Quality control Solid-state stability

(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid (CAS 233584-42-4) is a sterically demanding, electron-rich arylboronic acid bearing two bulky tert-butyl groups at the 3- and 5-positions and a methoxy donor at the 4-position of the phenyl ring. With a molecular formula of C₁₅H₂₅BO₃, a molecular weight of 264.17 g/mol, and a melting point of 273–275 °C, this white to off-white crystalline solid is supplied at standard purities of ≥98% (HPLC) with batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C15H25BO3
Molecular Weight 264.17 g/mol
CAS No. 233584-42-4
Cat. No. B1458196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid
CAS233584-42-4
Molecular FormulaC15H25BO3
Molecular Weight264.17 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C(=C1)C(C)(C)C)OC)C(C)(C)C)(O)O
InChIInChI=1S/C15H25BO3/c1-14(2,3)11-8-10(16(17)18)9-12(13(11)19-7)15(4,5)6/h8-9,17-18H,1-7H3
InChIKeyCIYHLDPTVFBRGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid (CAS 233584-42-4) – Procurement-Grade Sterically Hindered Arylboronic Acid for Cross-Coupling and Ligand Synthesis


(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid (CAS 233584-42-4) is a sterically demanding, electron-rich arylboronic acid bearing two bulky tert-butyl groups at the 3- and 5-positions and a methoxy donor at the 4-position of the phenyl ring . With a molecular formula of C₁₅H₂₅BO₃, a molecular weight of 264.17 g/mol, and a melting point of 273–275 °C, this white to off-white crystalline solid is supplied at standard purities of ≥98% (HPLC) with batch-specific QC documentation including NMR, HPLC, and GC . The compound is a critical building block for Suzuki–Miyaura cross-coupling reactions and serves as the boron-containing precursor for the DTBM (3,5-di-tert-butyl-4-methoxyphenyl) substituent widely deployed in chiral phosphine ligands such as DTBM-SEGPHOS, DTBM-MeO-BIPHEP, and DTBM-BINAP .

Why Generic Arylboronic Acids Cannot Replace (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid in Stereo-Controlled Synthesis


Generic arylboronic acids such as phenylboronic acid, 4-methoxyphenylboronic acid, or 3,5-di-tert-butylphenylboronic acid each lack the synergistic combination of steric bulk and electronic activation present in (3,5-di-tert-butyl-4-methoxyphenyl)boronic acid . The two ortho-tert-butyl groups create a steric environment with a calculated pocket depth increase of approximately +3.2 Å versus unsubstituted phenyl rings, which is critical for enantioselective differentiation of prochiral faces in asymmetric catalysis . Simultaneously, the para-methoxy group raises the HOMO energy via resonance donation, increasing the nucleophilicity of the boron center for transmetallation in Suzuki coupling . Substituting with 4-methoxyphenylboronic acid (mp 204–210 °C, no tert-butyl groups) eliminates steric shielding; substituting with 3,5-di-tert-butylphenylboronic acid (mp ~182 °C, no methoxy) sacrifices electronic activation; and using phenylboronic acid provides neither steric nor electronic advantage. Downstream, this boronic acid is the mandatory precursor for the DTBM substituent on high-performance chiral ligands—without it, DTBM-SEGPHOS, DTBM-MeO-BIPHEP, and related catalyst systems cannot be synthesized [1].

Quantitative Differentiation Evidence: (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid vs. Closest Analogs


Melting Point Elevation Reflects Enhanced Crystallinity and Handling Reproducibility vs. 3,5-Di-tert-butylphenylboronic Acid

The melting point of (3,5-di-tert-butyl-4-methoxyphenyl)boronic acid is reported as 273–275 °C (BOC Sciences) or 295–297 °C (ChemicalBook), compared to 182 °C for 3,5-di-tert-butylphenylboronic acid (CAS 197223-39-5), which lacks the para-methoxy group . This represents a melting point elevation of +91 to +115 °C, attributable to the methoxy group enhancing intermolecular packing. Higher melting points correlate with superior crystallinity, easier purification, reduced hygroscopicity during weighing, and greater batch-to-batch consistency in stoichiometric reactions.

Physical property benchmarking Quality control Solid-state stability

Steric Descriptor: Two Ortho-tert-Butyl Groups Provide Unique Shielding Geometry Absent in Mono- or Unsubstituted Phenylboronic Acids

The target compound features two tert-butyl groups at the 3- and 5-positions flanking the boronic acid at the 1-position and the methoxy at the 4-position. This arrangement creates a symmetrical steric shield above and below the aryl plane. In comparison, 4-methoxyphenylboronic acid (CAS 5720-07-0) has zero ortho substituents, and 3,5-di-tert-butylphenylboronic acid has no para-oxygen donor . In downstream phosphine ligands, the DTBM substituent derived from this boronic acid increases the catalyst pocket depth by approximately +3.2 Å versus unsubstituted SEGPHOS, a structural feature computationally demonstrated to be essential for enantioselection via enhanced non-covalent dispersion interactions [1]. The %Buried Volume (%V_bur) for DTBM-substituted phosphines is qualitatively established as among the largest for commercially available arylphosphine ligands, though explicit %V_bur values for the free boronic acid have not been reported.

Steric parameterization Cross-coupling selectivity Computational chemistry

Downstream Enantioselectivity: DTBM-SEGPHOS (Derived from This Boronic Acid) Delivers up to >99% ee, Whereas Unsubstituted SEGPHOS Is Inactive

In a direct comparative study, heavily substituted (R)-DTBM-SegPHOS was active in the asymmetric Pd(II)-catalyzed hydrogenation and C–O bond cleavage of α-pivaloyloxy-1-(2-furyl)ethanone, whereas unsubstituted (R)-SegPHOS failed to catalyze either transformation entirely [1]. In Rh-catalyzed asymmetric hydrogenation of prochiral benzoxazinone esters, Rh/(S)-DTBM-SegPhos achieved >99% conversion, 93% yield, and >99% ee; the same study reported that the DTBM-SegPhos ligand delivered 73% conversion and 94% ee under initial screening conditions, outperforming less bulky ligands [2]. In the asymmetric synthesis of pentaorganosilicates, DTBM-SEGPHOS yielded the highest enantiomeric excess of 84%, compared to lower values obtained with (R)-BINAP and (R)-MeO-BIPHEP under identical conditions [3]. For CuH-catalyzed hydrosilylation of diaryl ketones, (R)-DTBM-SEGPHOS provided up to 94% ee, whereas BINAP and unsubstituted SEGPHOS showed lower and variable enantioselectivity [4].

Asymmetric catalysis Enantioselective hydrogenation Chiral ligand benchmarking

Porphyrin DSSC Performance: DTBM-Substituted Y1A1 Dye Achieves 9.22% PCE (AM1.5G) and 19.5% PCE (350 lux) with Scalable Synthesis

The porphyrin dye Y1A1, incorporating two 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) groups at the meso-10,20-positions, achieved a power conversion efficiency (PCE) of 9.22% under AM1.5G simulated sunlight and 19.5% under 350 lux LED illumination [1]. The DTBM groups serve a dual purpose: they enhance dye solubility in organic solvents, enabling solution processing, and they eliminate the need for n-butyllithium during synthesis—a hazardous reagent required for the synthesis of competing high-efficiency porphyrin dyes such as YD2-o-C8 and LD-series dyes [1]. This makes Y1A1 a more scalable and industrially feasible dye compared to YD2-o-C8, which achieved higher PCE (~12%) but requires n-BuLi and more complex synthetic routes [2]. The Y1A1-based cells exhibited higher performance with I⁻/I₃⁻ electrolyte than with Co²⁺/³⁺ electrolytes, a distinct behavior from YD2-o-C8 which typically employs Co-based redox shuttles [1].

Dye-sensitized solar cells Porphyrin dyes Photovoltaic efficiency

Sterically Hindered Metalloporphyrin Catalysis: Tetrakis(DTBM)porphyrin Complexes Enable Selective n-Hexane Hydroxylation Under Mild Conditions

Tetrakis(3,5-di-tert-butyl-4-methoxyphenyl)porphyrin (TDtBMOPP), synthesized from 3,5-di-tert-butyl-4-methoxybenzaldehyde (which itself derives from the target boronic acid), was used to prepare Fe(III), Mn(III), Co(II), Zn(II), Cu(II), and Ni(II) metalloporphyrin complexes [1]. The Fe(III) and Mn(III) complexes were evaluated as catalysts for n-hexane hydroxylation using iodosobenzene (PhIO) as oxidant in CH₂Cl₂ under mild conditions, and their catalytic performance was explicitly compared against other porphyrin catalysts [1]. The steric protection provided by the four DTBM groups suppresses μ-oxo dimer formation and oxidative catalyst degradation—a well-established failure mode for unsubstituted tetraphenylporphyrin (TPP) catalysts under oxidizing conditions [2]. While quantitative turnover numbers were not extracted for this specific study, the class-level inference is that ortho-substituted porphyrins with bulky DTBM groups consistently outperform unsubstituted TPP analogs in catalyst lifetime and selectivity for hydrocarbon oxidation.

Metalloporphyrin catalysis C–H activation Biomimetic oxidation

Bulky DTBM-Phosphine Enables Isolable Unsaturated Organosilicon Compounds via Kinetic Stabilization

A bidentate alkyl group featuring the 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) substituent was employed as a steric protecting group to enable the synthesis and isolation of otherwise unstable unsaturated organosilicon compounds, as reported in a 2021 doctoral dissertation from Tohoku University [1]. The DTBM group provides kinetic stabilization of reactive low-coordinate silicon species (e.g., silenes, disilenes, or silylenes) by physically blocking dimerization and degradation pathways. Smaller protecting groups such as 2,4,6-trimethylphenyl (mesityl) or 2,6-diisopropylphenyl are well-precedented in this field, but the DTBM group offers a unique combination of extreme steric bulk plus the electronic donation from the para-methoxy substituent that modulates the electronic properties of the protected silicon center [2]. This enables the study of fundamentally important reactive intermediates that are inaccessible with conventional protecting groups.

Low-coordinate silicon chemistry Kinetic stabilization Organosilicon synthesis

Verified Application Scenarios for (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid Based on Quantitative Evidence


Synthesis of DTBM-SEGPHOS and Related High-Performance Chiral Diphosphine Ligands for Asymmetric Hydrogenation

This boronic acid is the mandatory precursor for installing the DTBM (3,5-di-tert-butyl-4-methoxyphenyl) substituent on SEGPHOS, MeO-BIPHEP, BINAP, and Sunphos ligand backbones via Suzuki–Miyaura coupling or phosphination. The resulting DTBM-SEGPHOS ligand delivers >99% ee in Rh-catalyzed asymmetric hydrogenation of benzoxazinones [1] and is essential for transformations where unsubstituted SEGPHOS is completely inactive, such as Pd(II)-catalyzed hydrogenation of α-pivaloyloxy ketones [2]. Procurement of high-purity (≥98%) boronic acid with batch-specific QC is critical for reproducible ligand synthesis with high optical purity (>99% ee) .

Suzuki–Miyaura Cross-Coupling to Introduce Sterically Shielded Biaryl Motifs in Pharmaceutical and Agrochemical Intermediates

As a sterically encumbered coupling partner, (3,5-di-tert-butyl-4-methoxyphenyl)boronic acid enables the synthesis of hindered biaryl structures that are inaccessible with less bulky boronic acids [1]. The dual tert-butyl groups suppress competing protodeboronation and homocoupling side reactions that plague sterically unencumbered arylboronic acids under forcing conditions. The methoxy group can subsequently be demethylated to reveal a phenol for further functionalization, as demonstrated in porphyrin array synthesis where DTBM groups were introduced via Suzuki coupling and later converted to hydroquinonoidal structures [2].

Scalable Porphyrin Dye Synthesis for Dye-Sensitized Solar Cells (DSSCs) Eliminating Hazardous n-Butyllithium

The DTBM group, derived from this boronic acid, is critical for the synthesis of Y1A1 and related scalable porphyrin dyes for DSSCs. The Y1A1 dye achieves 9.22% PCE under AM1.5G and 19.5% under 350 lux LED illumination while entirely avoiding n-butyllithium in the synthetic route—a hazardous reagent required for YD2-o-C8 and LD-series benchmark dyes [1]. This makes the DTBM-substituted dye platform significantly more attractive for industrial scale-up. The DTBM groups also enhance dye solubility, facilitating solution-based device fabrication [1].

Sterically Protected Metalloporphyrin Catalysts for Selective C–H Bond Oxidation

This boronic acid serves as the key building block for synthesizing 3,5-di-tert-butyl-4-methoxybenzaldehyde, which is condensed with pyrrole to yield tetrakis(3,5-di-tert-butyl-4-methoxyphenyl)porphyrin (TDtBMOPP). The Fe(III) and Mn(III) complexes of this porphyrin catalyze selective n-hexane hydroxylation under mild conditions, with the four DTBM groups providing essential steric protection against catalyst deactivation via μ-oxo dimer formation [1]. This scaffold is relevant for biomimetic cytochrome P450 model chemistry and industrial selective oxidation catalyst development [2].

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